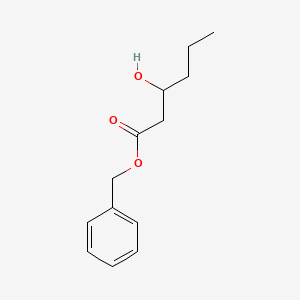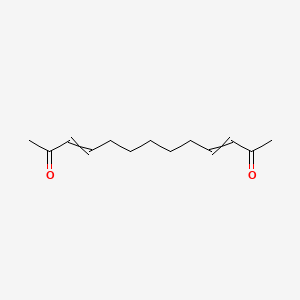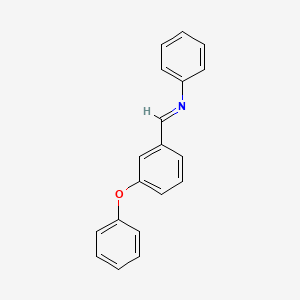![molecular formula C27H35O8P B14251684 1-Bis[2-(2-methoxyethoxy)phenyl]phosphoryl-2-(2-methoxyethoxy)benzene;hydrate CAS No. 184302-43-0](/img/structure/B14251684.png)
1-Bis[2-(2-methoxyethoxy)phenyl]phosphoryl-2-(2-methoxyethoxy)benzene;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bis[2-(2-methoxyethoxy)phenyl]phosphoryl-2-(2-methoxyethoxy)benzene;hydrate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple methoxyethoxy groups attached to a phenyl ring, which is further phosphorylated The hydrate form indicates the presence of water molecules in its crystalline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bis[2-(2-methoxyethoxy)phenyl]phosphoryl-2-(2-methoxyethoxy)benzene;hydrate typically involves multiple steps. One common method includes the reaction of benzyl azide with dimethyl phenylphosphonite under anhydrous conditions and an argon atmosphere. The reaction mixture is stirred at room temperature for an extended period, followed by the addition of water to complete the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The final product is often purified through crystallization or chromatography techniques to obtain the hydrate form.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bis[2-(2-methoxyethoxy)phenyl]phosphoryl-2-(2-methoxyethoxy)benzene;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines.
Applications De Recherche Scientifique
1-Bis[2-(2-methoxyethoxy)phenyl]phosphoryl-2-(2-methoxyethoxy)benzene;hydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bis[2-(2-methoxyethoxy)phenyl]phosphoryl-2-(2-methoxyethoxy)benzene;hydrate involves its interaction with specific molecular targets and pathways. The phosphoryl group can interact with enzymes or receptors, modulating their activity. The methoxyethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl-3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenylphosphonite
- Dimethyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenylphosphonite
- Bis(2-methoxyethyl) (3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)phosphonite
Uniqueness
1-Bis[2-(2-methoxyethoxy)phenyl]phosphoryl-2-(2-methoxyethoxy)benzene;hydrate is unique due to its specific arrangement of methoxyethoxy groups and the presence of a phosphoryl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
184302-43-0 |
|---|---|
Formule moléculaire |
C27H35O8P |
Poids moléculaire |
518.5 g/mol |
Nom IUPAC |
1-bis[2-(2-methoxyethoxy)phenyl]phosphoryl-2-(2-methoxyethoxy)benzene;hydrate |
InChI |
InChI=1S/C27H33O7P.H2O/c1-29-16-19-32-22-10-4-7-13-25(22)35(28,26-14-8-5-11-23(26)33-20-17-30-2)27-15-9-6-12-24(27)34-21-18-31-3;/h4-15H,16-21H2,1-3H3;1H2 |
Clé InChI |
OQHBRECIPUECRM-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=CC=CC=C1P(=O)(C2=CC=CC=C2OCCOC)C3=CC=CC=C3OCCOC.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



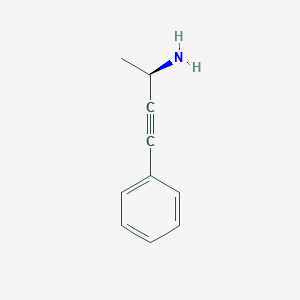
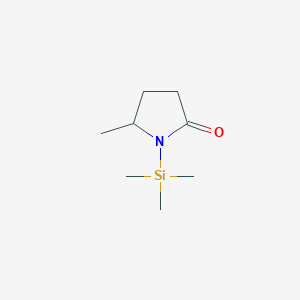

![N-[(3S,5R)-5-Hydroxyhex-1-yn-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14251626.png)
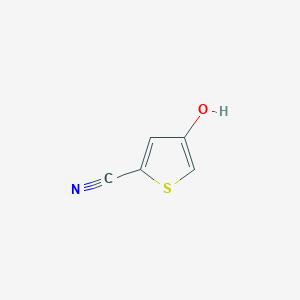

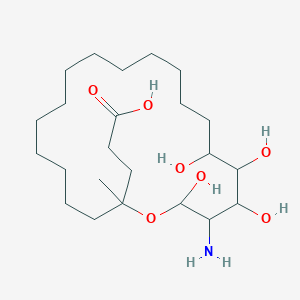
![2H-5,9-Methano[1,3]thiazolo[4,5-h][3]benzazepine](/img/structure/B14251648.png)
![5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14251650.png)
